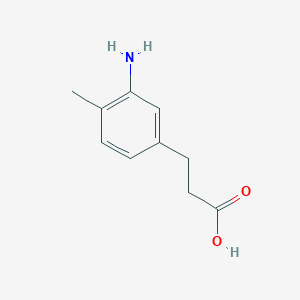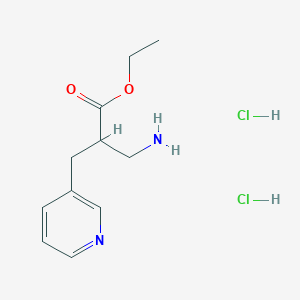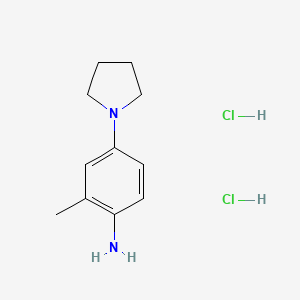![molecular formula C14H21ClN2O B1463032 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1221722-21-9](/img/structure/B1463032.png)
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride
Overview
Description
“4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1221722-21-9 . It has a molecular weight of 268.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C14H21ClN2O . The InChI code is 1S/C13H18N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h6-9,11H,1-5H2,(H3,14,15);1H . This indicates that the compound contains a benzene ring substituted with a carboximidamide group and a cyclohexyloxy methyl group.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 268.79 .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on similar compounds, such as N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, reveals intricate details on solid-state structures, showcasing strong intramolecular N-H...N hydrogen bonding and N-H...Cl contacts. These findings suggest potential for designing materials with specific molecular orientations and packing patterns (Boere et al., 2011).
Anticonvulsant Enaminones and Structural Analysis
Studies on anticonvulsant enaminones provide insight into the conformational preferences of cyclohexene rings and the impact of substituents on molecular geometry. Such analyses are critical for understanding how structural variations can influence biological activity and material properties (Kubicki et al., 2000).
Chemical Reactivity and Synthesis
Investigations into related chemical frameworks, like diphenylboron chelates of hydroxamic acids, illuminate the reactivity of cyclic and acyclic systems. These studies are foundational for developing new synthetic routes and understanding reaction mechanisms (Kliegel et al., 2002).
Photo-induced Reactions
Research on the photo-induced addition of acetic acid to cyclohexene derivatives exemplifies the utility of photochemistry in creating complex molecules from simple precursors. Such studies are pivotal for advancing synthetic chemistry and developing new materials (Leong et al., 1973).
Permeation and Separation Technologies
The exploration of vapor permeation through supported liquid membranes based on ionic liquids, with a focus on the separation of benzene and cyclohexane, underscores the potential of these compounds in refining and chemical separation processes (Matsumoto et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(cyclohexyloxymethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h6-9,13H,1-5,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMUECNEDEJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-21-9 | |
| Record name | Benzenecarboximidamide, 4-[(cyclohexyloxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)


![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)


![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

